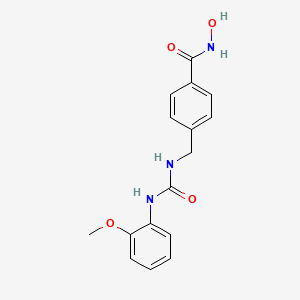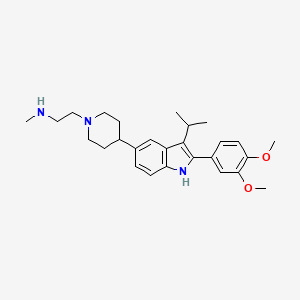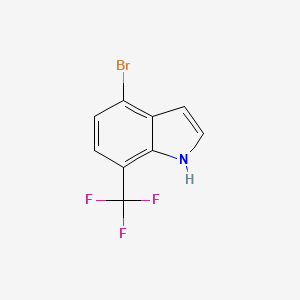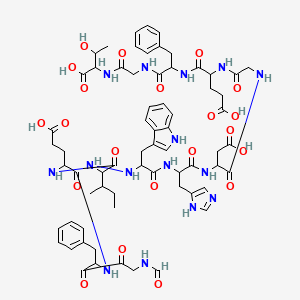
Tat-beclin 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tat-beclin 1 is a useful research compound. Its molecular formula is C66H83N15O21 and its molecular weight is 1422.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tat-beclin 1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tat-beclin 1 including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cardiovascular Research : Tat-Beclin 1 peptide has shown potential in cardiovascular health, particularly in reducing triglyceride accumulation in the heart. This is achieved by stimulating autophagic flux and promoting lipophagy, which assists in removing cardiac lipid droplets, thereby counteracting lipotoxicity and promoting the removal of damaged mitochondria (Vervliet & Bultynck, 2017).
Infectious Diseases : Tat-Beclin 1 has been studied for its role in enhancing autophagy to fight infectious diseases. It has been found effective against viruses such as West Nile and HIV, and in reducing the mortality of neonatal mice infected with chikungunya. The peptide inhibits replication of these viruses and decreases intracellular survival of certain bacteria (Shaffer, 2016).
Osteoarthritis Research : In studies related to osteoarthritis, retro-inverso TAT-Beclin-1 was investigated for its potential to protect joints from osteoarthritis progression. However, it was found to not attenuate cartilage degeneration but rather induced synovial thickening involving cell proliferation and collagen deposition (Rockel et al., 2019).
Gene Therapy Applications : Tat-Beclin 1 and Tat-Beclin 2 peptides have been found to enhance the viral entry step in gene therapy, promoting viral transduction and infection. This suggests their potential use as viral transduction enhancers in gene therapy (Majdoul et al., 2017).
Stroke Research : In stroke research, Tat-Beclin 1 has been identified as a potent inducer of autophagy, which plays a protective role against pressure-overload-induced mitochondrial dysfunction and heart failure. Its application has shown beneficial effects in experimental stroke models (Li et al., 2016).
Drug Delivery Systems : Research on acyclovir-loaded albumin nanoparticles modified with TAT peptide suggests its potential as an effective ocular drug delivery system for treating viral-related keratitis (Suwannoi et al., 2019).
Eigenschaften
IUPAC Name |
4-[[2-[[3-carboxy-2-[[2-[[2-[2-[1-[[4-carboxy-1-[(5-formamido-3,4-dioxo-1-phenylpentan-2-yl)amino]-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]hydrazinyl]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]-5-[[1-[[2-[(1-carboxy-2-hydroxypropyl)amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H83N15O21/c1-4-35(2)56(65(100)74-44(20-22-54(89)90)62(97)75-45(23-37-13-7-5-8-14-37)58(93)50(84)30-68-34-82)81-80-49(25-39-28-69-42-18-12-11-17-41(39)42)64(99)77-47(26-40-29-67-33-72-40)63(98)78-48(27-55(91)92)60(95)70-31-51(85)73-43(19-21-53(87)88)61(96)76-46(24-38-15-9-6-10-16-38)59(94)71-32-52(86)79-57(36(3)83)66(101)102/h5-18,28-29,33-36,43-49,56-57,69,80-81,83H,4,19-27,30-32H2,1-3H3,(H,67,72)(H,68,82)(H,70,95)(H,71,94)(H,73,85)(H,74,100)(H,75,97)(H,76,96)(H,77,99)(H,78,98)(H,79,86)(H,87,88)(H,89,90)(H,91,92)(H,101,102) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPORJWPQLZFOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)C(=O)CNC=O)NNC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC5=CC=CC=C5)C(=O)NCC(=O)NC(C(C)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H83N15O21 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tat-beclin 1 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aS,6R,7aR)-8,8-Dimethyl-1-((trifluoromethyl)thio)hexahydro-1H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide](/img/structure/B8236696.png)
![11-(6,20-Diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)-1,2,3,4,4a,6a,7,8,9,10,10a,11a-dodecahydrobenzo[b][1]benzazepine](/img/structure/B8236704.png)
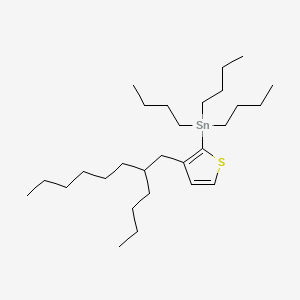

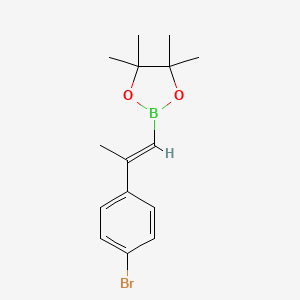
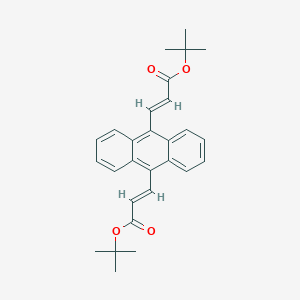
![(11aS)-N,N-Diisopropyl-4,5,6,7-tetrahydrodiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B8236738.png)
![2-Ethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole](/img/structure/B8236742.png)
![2-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)-2-azatricyclo[9.4.0.03,8]pentadecane](/img/structure/B8236748.png)
![2,3,9,10-tetramethoxy-7-oxido-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium](/img/structure/B8236767.png)

